

A Comparative Guide to Selective FGFR4 Inhibitors: Profiling FGF401

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An important note on the availability of comparative data: While this guide aims to provide a comparative analysis of **Fgfr4-IN-12** and FGF401, extensive searches of publicly available scientific literature and databases did not yield any specific information regarding a compound designated "**Fgfr4-IN-12**". Consequently, a direct, data-driven comparison is not feasible at this time.

This guide will therefore provide a comprehensive overview of the well-characterized, potent, and highly selective FGFR4 inhibitor, FGF401 (Roblitinib). The detailed experimental data, protocols, and mechanisms of action for FGF401 can serve as a valuable benchmark for evaluating the efficacy of other current and future FGFR4 inhibitors.

FGF401: A Profile of a First-in-Class Selective FGFR4 Inhibitor

FGF401 is a first-in-class, orally active, small-molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) characterized by the overexpression of FGF19, a key ligand for FGFR4.[1][2][4] FGF401 is a reversible-covalent inhibitor, a mechanism that contributes to its high potency and selectivity.[3][5]

Data Presentation: Efficacy of FGF401

The efficacy of FGF401 has been evaluated in a range of preclinical models, from biochemical assays to in vivo tumor models. The following tables summarize the key quantitative data.



Table 1: In Vitro Potency and Selectivity of FGF401

Assay Type	Target	IC50 (nM)	Selectivity vs. FGFR4	Reference
Biochemical Kinase Assay	FGFR4	1.9	-	[5][6]
FGFR1	>10,000	>5,263-fold	[6]	
FGFR2	>10,000	>5,263-fold	[6]	_
FGFR3	>10,000	>5,263-fold	[6]	_
Cellular Proliferation Assay	HUH7 (HCC Cell Line)	12	-	[6]
Hep3B (HCC Cell Line)	9	-	[6]	
JHH7 (HCC Cell Line)	9	-	[6]	-

Table 2: In Vivo Efficacy of FGF401 in Xenograft Models

Model Type	Cancer Type	Treatment	Outcome	Reference
Cell Line-Derived Xenograft (Hep3B)	Hepatocellular Carcinoma	FGF401 (oral administration)	Dose-dependent inhibition of tumor growth	[6]
Patient-Derived Xenograft (PDX)	FGF19-positive HCC	FGF401 (oral administration)	Significant anti- tumor activity	[1][2]
Patient-Derived Xenograft (PDX)	FGF19-positive Gastric Cancer	FGF401 (oral administration)	Significant anti- tumor activity	[4]

Experimental Protocols



The following are detailed methodologies for key experiments cited in the evaluation of FGF401's efficacy.

1. Biochemical Kinase Assays

- Objective: To determine the half-maximal inhibitory concentration (IC50) of FGF401 against FGFR4 and other kinases to assess potency and selectivity.
- Methodology:
 - Recombinant human FGFR kinase domains are incubated with a phosphate-donating substrate (e.g., ATP) and a peptide substrate in a reaction buffer.
 - FGF401 is added in a range of concentrations.
 - The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
 - The amount of phosphorylated peptide substrate is quantified, often using a luminescence-based or fluorescence-based detection method.
 - IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
 - For selectivity profiling, this assay is repeated for a broad panel of other kinases.[5]

2. Cellular Proliferation Assays

- Objective: To measure the effect of FGF401 on the growth and viability of cancer cell lines.
- Methodology:
 - Cancer cell lines (e.g., HUH7, Hep3B) are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are treated with a serial dilution of FGF401 or a vehicle control (e.g., DMSO).
 - After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.



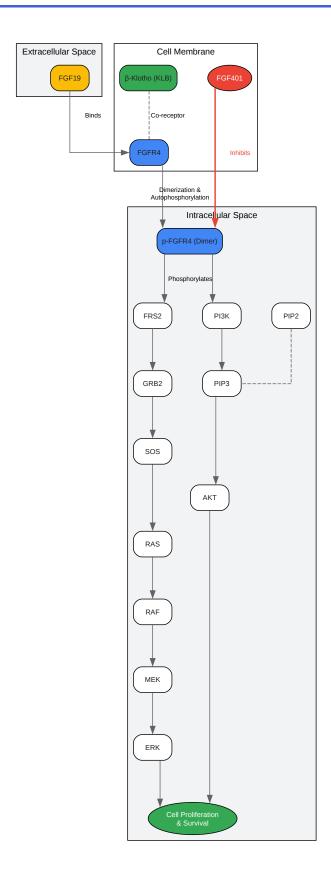
- The absorbance or luminescence is measured using a plate reader.
- The concentration of FGF401 that inhibits cell growth by 50% (GI50) is determined from the dose-response curves.
- 3. In Vivo Tumor Xenograft Studies
- Objective: To evaluate the anti-tumor efficacy of FGF401 in a living organism.
- Methodology:
 - Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (cell line-derived xenograft) or implanted with a small piece of a patient's tumor (patient-derived xenograft).
 - Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
 - FGF401 is administered orally at various doses and schedules. The control group receives a vehicle.
 - Tumor volume is measured regularly (e.g., twice a week) using calipers.
 - At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., Western blotting for p-FGFR4).
 - Efficacy is reported as percent tumor growth inhibition (%TGI) or tumor regression.[2]

Signaling Pathways and Experimental Workflow Visualizations

FGFR4 Signaling Pathway

The following diagram illustrates the canonical FGFR4 signaling pathway, which is inhibited by FGF401. Upon binding of its ligand, primarily FGF19, and the co-receptor β-Klotho (KLB), FGFR4 dimerizes and autophosphorylates, leading to the activation of downstream pathways such as RAS-MAPK and PI3K-AKT, which promote cell proliferation and survival.[7][8]





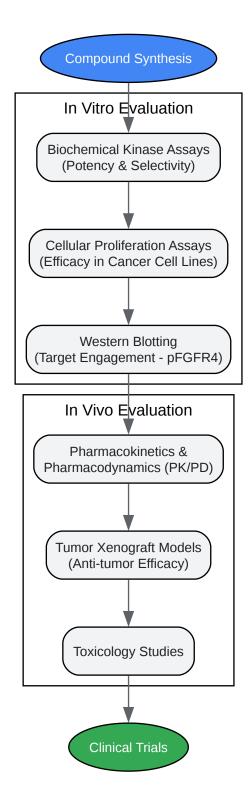
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Caption: FGFR4 signaling pathway and the inhibitory action of FGF401.



Experimental Workflow for Evaluating an FGFR4 Inhibitor

This diagram outlines a typical preclinical workflow for the evaluation of a novel FGFR4 inhibitor.





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Caption: Preclinical evaluation workflow for an FGFR4 inhibitor.

In conclusion, while a direct comparison with **Fgfr4-IN-12** is not possible due to the absence of data, FGF401 stands as a well-documented and highly effective selective FGFR4 inhibitor. Its development and characterization provide a robust framework for understanding the therapeutic potential of targeting the FGF19-FGFR4 signaling axis in cancer. The data and protocols presented here can serve as a valuable resource for researchers in the field of drug discovery and development.

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